1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide
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Overview
Description
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyridinyl group attached to a cyclohexane ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyridinyl group. Common synthetic routes may include:
Fluorination Reactions: Utilizing reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) to introduce fluorine atoms into the cyclohexane ring.
Amidation Reactions: Forming the carboxamide group by reacting a carboxylic acid derivative with an amine, in this case, 3-methyl-2-pyridinylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar chemical properties.
2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile: A fluorinated nitrile with applications in fluoropolymer synthesis.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is unique due to its specific combination of fluorine atoms and the pyridinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where high thermal stability, chemical resistance, and specific biological activities are required.
Properties
Molecular Formula |
C13H7F11N2O |
---|---|
Molecular Weight |
416.19g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H7F11N2O/c1-5-3-2-4-25-6(5)26-7(27)8(14)9(15,16)11(19,20)13(23,24)12(21,22)10(8,17)18/h2-4H,1H3,(H,25,26,27) |
InChI Key |
NJHASJBBFUGFRU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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